molecular formula C14H23N3O B2858609 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol CAS No. 1046815-82-0

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol

Cat. No.: B2858609
CAS No.: 1046815-82-0
M. Wt: 249.358
InChI Key: ATUFPQVPACXVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol involves several steps. One common method includes the reaction of 5-ethylpyrimidine with piperidine to form an intermediate, which is then reacted with propanol under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine (Et3N). The mixture is cooled to 0°C, and methanesulfonyl chloride (MsCl) is added slowly. The reaction is stirred for several hours at room temperature before being quenched with water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
  • 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
  • Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
  • (1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol
  • 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Uniqueness

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is unique due to its specific structure, which combines a pyrimidine ring with a piperidine ring and a propanol group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and development .

Properties

IUPAC Name

3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-2-12-10-15-14(16-11-12)17-7-5-13(6-8-17)4-3-9-18/h10-11,13,18H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFPQVPACXVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.